molecular formula C16H27N5O2S B7033312 N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide

N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide

Cat. No.: B7033312
M. Wt: 353.5 g/mol
InChI Key: HJGOTMYJVMUDJF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and an acetamide group

Properties

IUPAC Name

N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-4-5-13-11-24-16(18-13)19-15(23)17-12-6-8-21(9-7-12)10-14(22)20(2)3/h11-12H,4-10H2,1-3H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGOTMYJVMUDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CSC(=N1)NC(=O)NC2CCN(CC2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.

    Attachment of the Propyl Group: The propyl group is introduced through alkylation reactions, often using propyl halides in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reactions: The thiazole and piperidine rings are coupled using carbamoylation reactions, where carbamoyl chlorides react with amines.

    Final Acetamide Formation: The final step involves the acylation of the piperidine nitrogen with N,N-dimethylacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its bioactive properties, including anti-inflammatory and antimicrobial activities.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[4-[(4-methyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide
  • N,N-dimethyl-2-[4-[(4-ethyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide

Uniqueness

N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide is unique due to the specific propyl substitution on the thiazole ring, which can influence its binding affinity and selectivity towards biological targets, potentially leading to different pharmacological profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

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